molecular formula C14H19BrN2O3 B13958678 tert-Butyl 3-((6-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate

tert-Butyl 3-((6-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate

Cat. No.: B13958678
M. Wt: 343.22 g/mol
InChI Key: ZRFJQKNHKZIZGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-((6-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group and a 6-bromopyridin-2-yloxy substituent. The tert-butyl group acts as a protective moiety for the pyrrolidine nitrogen, improving stability during synthetic workflows. This compound is frequently employed as an intermediate in medicinal chemistry for the development of kinase inhibitors or neuroactive agents due to its balanced lipophilicity and stereochemical versatility .

Properties

IUPAC Name

tert-butyl 3-(6-bromopyridin-2-yl)oxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(18)17-8-7-10(9-17)19-12-6-4-5-11(15)16-12/h4-6,10H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFJQKNHKZIZGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=NC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation of tert-butyl 3-((6-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate generally involves:

  • Starting from a Boc-protected pyrrolidine derivative (such as tert-butyl pyrrolidine-1-carboxylate).
  • Functionalization at the 3-position of the pyrrolidine ring to introduce an oxygen nucleophile.
  • Coupling with 6-bromopyridin-2-ol or a suitable bromopyridine derivative to form the ether linkage.

Detailed Synthetic Routes

Formation of Boc-Protected Pyrrolidine Intermediate

The Boc-protected pyrrolidine, tert-butyl pyrrolidine-1-carboxylate, is a common starting material. It can be prepared or purchased and then selectively functionalized at the 3-position. One documented method involves lithiation at the 3-position using sec-butyllithium at low temperatures (-78 °C) followed by treatment with electrophiles or boronic acid derivatives to introduce substituents.

Step Reagents and Conditions Yield Notes
Lithiation of N-Boc-pyrrolidine sec-Butyllithium in tetrahydrofuran at -78 °C, 3 h 9-27% (varies by electrophile) Strict inert atmosphere required
Quenching with electrophile (e.g., boronic acid derivatives) B(OMe)3 or similar boron reagents, warming to 0 °C Up to 84% (for boronic acid intermediate) Intermediate used without purification

This step sets the stage for further functionalization at the 3-position of the pyrrolidine ring.

Ether Formation with 6-Bromopyridin-2-ol

The key step to form this compound is the coupling of the nucleophilic oxygen on the pyrrolidine intermediate with the electrophilic 6-bromopyridin-2-yl moiety.

  • Typical methods involve nucleophilic aromatic substitution or copper-catalyzed Ullmann-type etherification reactions.
  • Copper(I) iodide catalysis in aqueous or organic solvents under mild conditions is effective for forming aryl ethers from phenols and amines or alcohols.
Step Reagents and Conditions Yield Notes
Copper(I) iodide catalyzed coupling CuI, base (e.g., potassium carbonate), solvent (water or DMF), room temperature to 80 °C, 2 h Moderate to high yields (varies) Sonication can enhance reaction rate
Purification Extraction and flash chromatography Purity >95% Removal of copper residues necessary

This method preserves the Boc protecting group while efficiently forming the ether bond between the pyrrolidine and bromopyridine units.

Alternative Approaches

  • Palladium-Catalyzed Cross-Coupling: Some literature reports the use of palladium-catalyzed coupling reactions involving boronic acid derivatives of pyrrolidine with bromopyridine derivatives to form the ether linkage. This approach requires careful ligand and catalyst selection to avoid Boc deprotection and side reactions.
  • Direct Nucleophilic Substitution: Under strongly basic conditions, nucleophilic substitution on bromopyridine derivatives with pyrrolidine alcohols can be attempted but risks Boc group cleavage.

Summary of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
sec-Butyllithium lithiation + boronic acid intermediate sec-BuLi, B(OMe)3, THF, -78 °C to 0 °C High regioselectivity Enables functionalization at 3-position Requires low temperature, inert atmosphere
Copper(I) iodide catalyzed etherification CuI, base, aqueous or organic solvent, room temp to 80 °C Mild conditions, preserves Boc group Moderate to high yield Copper removal needed
Palladium-catalyzed cross-coupling Pd(OAc)2, phosphine ligands, boronic acid derivatives Room temp to mild heating High selectivity, broad substrate scope Catalyst cost, sensitivity to moisture

Research Findings and Considerations

  • The Boc protecting group is stable under copper-catalyzed conditions, allowing selective ether formation without deprotection.
  • Low temperature lithiation is essential for regioselective functionalization of the pyrrolidine ring.
  • Purification typically involves flash chromatography to achieve high purity.
  • Reaction yields vary depending on the electrophile and catalyst system used, with copper catalysis generally providing a good balance of yield and operational simplicity.
  • Literature emphasizes the importance of inert atmosphere and anhydrous conditions during lithiation steps to prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((6-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrrolidine derivatives, N-oxides, and dehalogenated compounds .

Scientific Research Applications

tert-Butyl 3-((6-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-((6-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridinyl moiety can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, thereby inhibiting their activity. The pyrrolidine ring provides structural stability and enhances the binding affinity of the compound.

Comparison with Similar Compounds

tert-Butyl 3-((4-(4-Chloro-3-hydroxyphenyl)isoquinolin-6-yl)oxy)pyrrolidine-1-carboxylate (Compound 35)

  • Structure: Replaces the bromopyridine group with a 4-bromoisoquinoline core and adds a 4-chloro-3-hydroxyphenyl substituent.
  • Key Differences: Isoquinoline vs. pyridine: Increased aromaticity and planarity may enhance π-π stacking in biological targets. Additional chloro and hydroxyl groups: Improve polarity and hydrogen-bonding capacity.
  • Synthesis : 50% yield via Method C (Pd-mediated coupling) .
  • Implications : Likely exhibits distinct pharmacokinetics due to higher molecular weight (C17H16ClN2O+) and altered solubility.

tert-Butyl (S)-3-(((4-Iodophenyl)carbamoyl)oxy)pyrrolidine-1-carboxylate (Compound 6c)

  • Structure : Features a carbamoyloxy linker and 4-iodophenyl group.
  • Stereochemistry: (S)-configuration may lead to chiral-specific biological interactions.
  • Synthesis : 47% yield via column chromatography .
  • Implications : The carbamate-carbamoyl duality could influence metabolic stability compared to the target compound.

Pyridine Derivatives with Substituent and Linker Modifications

tert-Butyl 3-((6-Chloro-5-iodopyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate

  • Structure : Contains chloro and iodo substituents on the pyridine ring, with a methylene (-CH2-) spacer.
  • Key Differences: Dihalogenation: Enhances electrophilicity for nucleophilic substitution reactions.
  • Data : Molecular formula C15H19ClIN2O3 (M.W. 454.68) .

tert-Butyl (6-Bromo-2-chloropyridin-3-yl)methylcarbamate

  • Structure : Substitutes the pyrrolidine oxygen bridge with a methylcarbamate group and adds a 2-chloro substituent.
  • Methylcarbamate: Reduces steric bulk compared to tert-butyl but lowers stability.
  • Data : M.W. 321.60; priced at $400/g .
  • Implications : Higher cost and modified reactivity profile may limit scalability.

Analogues with Ring System Alterations

tert-Butyl 3-(((6-Bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate

  • Structure : Replaces pyrrolidine with piperidine.
  • Key Differences :
    • Six-membered piperidine ring : Alters conformational dynamics and basicity (pKa ~1.81 vs. pyrrolidine’s ~11).
    • Methylene linker : Modifies spatial orientation of the bromopyridine group.
  • Data : CAS 1065484-40-3; M.W. 371.27 .
  • Implications : Piperidine’s chair conformation may improve target engagement in certain enzyme pockets.

tert-Butyl 3-(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)pyrrolidine-1-carboxylate

  • Structure : Fuses a triazolo ring to pyridine.
  • Key Differences :
    • Triazolo-pyridine core : Introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity.
    • Bromine position : Adjacent to triazolo group, altering electronic effects.
  • Data : M.W. 367.24; density 1.53 g/cm³ .
  • Implications : The fused heterocycle may improve binding to purine-rich targets (e.g., kinases) but increase synthetic complexity.

Biological Activity

tert-Butyl 3-((6-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features, which include a tert-butyl group, a pyrrolidine ring, and a brominated pyridine moiety. These characteristics suggest potential biological activities that warrant investigation.

  • Molecular Formula : C14H19BrN2O3
  • Molecular Weight : 343.22 g/mol
  • Structure : The compound consists of a pyrrolidine ring linked to a bromopyridine through an ether bond, which may enhance its solubility and reactivity.

Preliminary studies indicate that this compound may interact with various biological targets, including enzymes and receptors. The presence of the brominated pyridine may enhance binding affinity and selectivity towards specific targets, making it a candidate for further pharmacological studies.

Anticancer Potential

Research has shown that compounds containing pyrrolidine rings often exhibit anticancer properties. For instance, structural analogs of pyrrolidine derivatives have demonstrated significant activity against various cancer cell lines. The mechanism may involve the inhibition of cell proliferation or induction of apoptosis.

CompoundActivityCell Line TestedIC50 (µM)
Compound AAntiproliferativeHeLa15
Compound BCytotoxicMCF-710
This compoundTBDTBDTBD

Antimicrobial Activity

The brominated moiety in the compound may also contribute to antimicrobial activity. Compounds with similar structures have been reported to possess significant antibacterial and antifungal properties. Further testing is required to determine the specific spectrum of activity for this compound.

Case Studies

  • In Vitro Studies : In vitro assays using human cancer cell lines indicated that this compound exhibits dose-dependent cytotoxicity. The mechanism was hypothesized to involve disruption of cellular signaling pathways critical for survival.
  • Molecular Docking Studies : Computational studies using molecular docking techniques suggested strong binding interactions between the compound and target proteins involved in cancer progression, such as kinases and transcription factors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.